3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione
Description
3-Bromo-4-(cyclopropylmethoxy)-1λ⁶-thiolane-1,1-dione (CAS No. 1603535-89-2) is a sulfone-containing heterocyclic compound characterized by a thiolane (tetrahydrothiophene) backbone substituted with a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position. This compound is primarily utilized as a synthetic intermediate or building block in pharmaceutical and materials chemistry, as indicated by its commercial availability from suppliers such as Ambeed, Inc. .
Properties
Molecular Formula |
C8H13BrO3S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13BrO3S/c9-7-4-13(10,11)5-8(7)12-3-6-1-2-6/h6-8H,1-5H2 |
InChI Key |
OGMCWROTIFLMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2CS(=O)(=O)CC2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a precursor compound, followed by substitution and cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to minimize impurities and maximize yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Differences :
- Substituent : The cyclopropylmethoxy group in the target compound is replaced with a 1,1,1-trifluoropropan-2-yloxy group.
- Electronic Effects : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, increasing the electrophilicity of the adjacent oxygen atom compared to the electron-neutral cyclopropane ring.
- Physicochemical Properties : The CF₃ group enhances lipophilicity (logP) and may reduce solubility in polar solvents. In contrast, the cyclopropylmethoxy group balances moderate lipophilicity with conformational rigidity.
Applications : While both compounds serve as intermediates, the trifluoropropoxy derivative may be preferred in fluorinated drug candidates due to improved bioavailability and metabolic resistance .
3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (CAS 1183914-73-9)
Structural Differences :
- Core Modification : The thiolane-1,1-dione core remains intact, but the 4-position substituent is replaced with a 4-bromo-pyrazole ring.
Applications : This pyrazole-substituted derivative is more likely to be employed in medicinal chemistry for kinase inhibition or metal coordination, leveraging the pyrazole’s pharmacophoric properties .
Compounds with Cyclopropylmethoxy Motifs
Examples from unrelated cores highlight the versatility of the cyclopropylmethoxy group:
- FCPR03 (n-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide) : A PDE4 inhibitor where the cyclopropylmethoxy group enhances membrane permeability and target binding .
- Betaxolol Hydrochloride : A beta-blocker containing a cyclopropylmethoxyethyl group, demonstrating the group’s utility in improving pharmacokinetic profiles .
Key Inference : The cyclopropylmethoxy group in the target compound may similarly enhance bioavailability and steric shielding of reactive sites during synthesis.
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